

# In-Depth Technical Guide to the Health and Safety of 2,3-Diphenylacrylonitrile

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## Compound of Interest

Compound Name: 2,3-Diphenylacrylonitrile

Cat. No.: B1223411

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for **2,3-Diphenylacrylonitrile**, a versatile building block in organic synthesis, particularly noted for its utility in the development of novel therapeutic agents. This document outlines the toxicological, physical, and chemical properties of the compound, alongside detailed experimental protocols for its synthesis and biological evaluation. The information is intended to ensure its safe handling and use in a laboratory setting.

## Chemical and Physical Properties

**2,3-Diphenylacrylonitrile**, also known as  $\alpha$ -phenylcinnamonnitrile, is a crystalline solid.<sup>[1]</sup> Its chemical structure features a conjugated system that includes two phenyl rings and a nitrile group, which is responsible for its chemical reactivity and photophysical properties.<sup>[1]</sup>

Property	Value	Reference
CAS Number	2510-95-4	<a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>11</sub> N	<a href="#">[2]</a>
Molecular Weight	205.26 g/mol	<a href="#">[2]</a>
Melting Point	85-87 °C	<a href="#">[3]</a>
Appearance	White to off-white solid	<a href="#">[3]</a>
Solubility	Slightly soluble in Chloroform and Methanol	<a href="#">[3]</a>

## Hazard Identification and Safety Precautions

**2,3-Diphenylacrylonitrile** is classified as harmful and requires careful handling to avoid exposure.

### GHS Hazard Classification:[2]

- Acute Toxicity, Oral (Category 4)
- Acute Toxicity, Dermal (Category 4)
- Acute Toxicity, Inhalation (Category 4)
- Skin Irritation (Category 2)
- Eye Irritation (Category 2)
- Specific target organ toxicity — single exposure (Category 3), Respiratory system

### Hazard Statements:[2]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

## Precautionary Measures:

Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or fumes.

## Handling, Storage, and Disposal

Handling: Avoid creating dust. Wash hands thoroughly after handling.[\[4\]](#)

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[\[4\]](#)

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The compound can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[\[4\]](#)

## Emergency Procedures

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[\[2\]](#)
- Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation develops.[\[2\]](#)
- Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[\[2\]](#)
- Ingestion: Do not induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[\[2\]](#)

## Experimental Protocols

# Synthesis of (Z)-2,3-Diphenylacrylonitrile via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of (Z)-2,3-diphenylacrylonitrile.

[5]

## Materials:

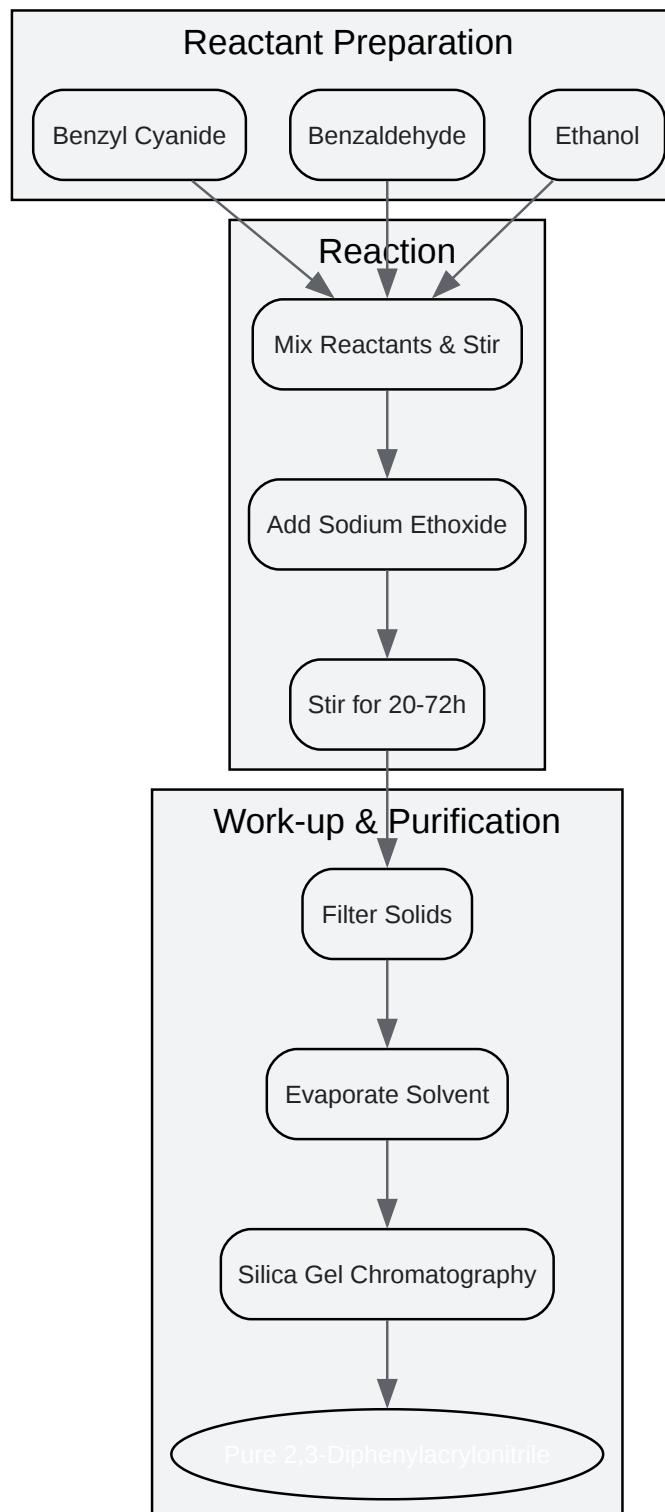
- Benzyl cyanide
- Benzaldehyde
- Ethanol
- Sodium ethoxide
- Silica gel for column chromatography
- Dichloromethane
- n-hexane

## Procedure:

- Add benzyl cyanide (2.0 mmol) to benzaldehyde (2.5 mmol) in ethanol (15–20 mL).
- Stir the mixture at room temperature for 10–15 minutes.
- To this solution, add sodium ethoxide (0.7 g, 10 mmol) in ethanol (10 mL) dropwise with constant stirring.
- Vigorously stir the reaction mixture for 20–72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, remove the solid materials by filtration and evaporate the solvent.

- Purify the crude product by silica gel column chromatography using a gradient eluent of dichloromethane and n-hexane (from 1:1 to 7:3).[5]

### Experimental Workflow: Synthesis of 2,3-Diphenylacrylonitrile



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Caption: Workflow for the synthesis of **2,3-Diphenylacrylonitrile**.

## In Vitro Cytotoxicity Screening using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic activity of **2,3-diphenylacrylonitrile** analogs against cancer cell lines.[\[6\]](#)

Materials:

- Human cancer cell lines (e.g., HCT116, BEL-7402)[\[7\]](#)
- Culture medium
- 96-well plates
- **2,3-Diphenylacrylonitrile** analog stock solution in DMSO
- MTT solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
- Treat the cells with various concentrations of the **2,3-diphenylacrylonitrile** analog. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
- Incubate the plates for 48-72 hours.
- Add 20  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours.
- Remove the medium and dissolve the formazan crystals in 150  $\mu$ L of DMSO.
- Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

- Calculate the IC<sub>50</sub> value, which is the concentration of the compound that inhibits cell growth by 50%.

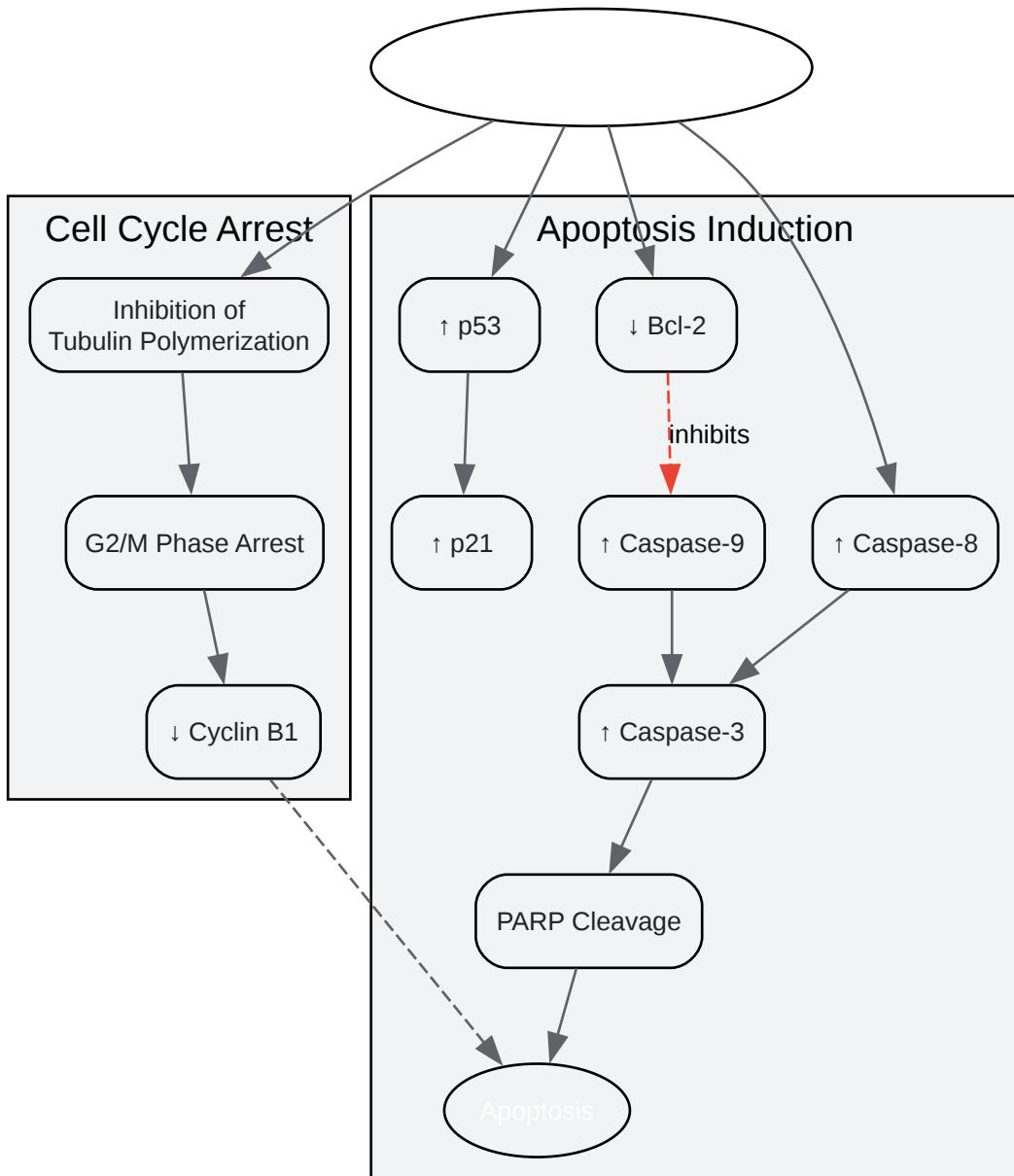
## Biological Activity and Mechanism of Action

Analogs of **2,3-diphenylacrylonitrile** have demonstrated significant anti-cancer and anti-microbial activities.<sup>[8]</sup> The primary mechanism of their anti-cancer effect is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.<sup>[7][9]</sup>

## Signaling Pathway of 2,3-Diphenylacrylonitrile Induced G2/M Arrest and Apoptosis

The cytotoxic effects of **2,3-diphenylacrylonitrile** derivatives are mediated through a complex signaling cascade that culminates in programmed cell death.

## Signaling Pathway of 2,3-Diphenylacrylonitrile Derivatives

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Caption: Proposed signaling pathway for **2,3-diphenylacrylonitrile** derivatives.

Studies have shown that these compounds can lead to the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[8] Concurrently, there is a downregulation of the anti-apoptotic protein Bcl-2 and the checkpoint protein Cyclin B1, which is consistent with G2/M arrest.[8] This cascade of events activates the executioner

caspases, such as caspase-3, -8, and -9, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase) and ultimately, apoptotic cell death.[6][9]

## Conclusion

**2,3-Diphenylacrylonitrile** is a valuable chemical intermediate with significant potential in drug discovery. However, its hazardous properties necessitate strict adherence to safety protocols. This guide provides essential information to support its safe handling, use, and exploration in a research environment, ensuring the well-being of laboratory personnel while enabling the advancement of scientific discovery.

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